molecular formula C15H11IO3 B2645655 3-Iodobenzoic acid phenacyl ester CAS No. 55153-30-5

3-Iodobenzoic acid phenacyl ester

Cat. No.: B2645655
CAS No.: 55153-30-5
M. Wt: 366.154
InChI Key: OGCCRSONFQCPCI-UHFFFAOYSA-N
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Description

3-Iodobenzoic acid phenacyl ester is an organic compound with the molecular formula C15H11IO3 It is a derivative of benzoic acid where the hydrogen atom at the 3-position is replaced by an iodine atom, and the carboxylic acid group is esterified with phenacyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodobenzoic acid phenacyl ester can be synthesized through the esterification of 3-iodobenzoic acid with phenacyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely use similar reagents and conditions as those employed in laboratory synthesis but optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Iodobenzoic acid phenacyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The ester group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 3-iodobenzoic acid and phenacyl alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

    Hydrolysis: Yields 3-iodobenzoic acid and phenacyl alcohol.

Scientific Research Applications

3-Iodobenzoic acid phenacyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodobenzoic acid phenacyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing 3-iodobenzoic acid and phenacyl alcohol, which can then interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodobenzoic acid phenacyl ester
  • 4-Iodobenzoic acid phenacyl ester
  • 2-Iodoxybenzoic acid

Uniqueness

Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research purposes .

Properties

IUPAC Name

phenacyl 3-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCCRSONFQCPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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